Cas no 1804894-97-0 (Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate)

Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate
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- インチ: 1S/C11H8F3NO3/c1-2-17-10(16)8-4-7(12)3-6(5-15)9(8)18-11(13)14/h3-4,11H,2H2,1H3
- InChIKey: VUVNTQVMZNXOID-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C#N)C(=C(C(=O)OCC)C=1)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 59.3
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018470-500mg |
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate |
1804894-97-0 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015018470-1g |
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate |
1804894-97-0 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015018470-250mg |
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate |
1804894-97-0 | 97% | 250mg |
480.00 USD | 2021-06-18 |
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoateに関する追加情報
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate (CAS No. 1804894-97-0): A Comprehensive Overview
Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate (CAS No. 1804894-97-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of multiple fluorine atoms and a cyano group in its molecular framework imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate consists of a benzoate core substituted with a cyano group at the 3-position, a difluoromethoxy group at the 2-position, and a fluoro atom at the 5-position. This arrangement not only enhances its reactivity but also opens up diverse synthetic pathways for further functionalization. The compound's high degree of fluorination makes it particularly interesting for studying the influence of fluorine substituents on biological activity, a phenomenon known as the "fluorine effect."
In recent years, there has been a surge in research focused on harnessing the potential of fluorinated compounds in drug discovery. The fluorine atoms in Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate contribute to improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic profiles. These attributes are crucial for developing drugs with better efficacy and reduced side effects. For instance, studies have demonstrated that fluorinated benzoates exhibit potent activity against various enzymes and receptors, making them attractive candidates for treating inflammatory diseases, cancer, and infectious disorders.
The synthesis of Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) on halogenated benzoates, followed by cyanation and subsequent protection-deprotection steps to introduce the desired functional groups. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to streamline the synthesis process.
The chemical reactivity of Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate allows for further derivatization into more complex molecules. For example, the cyano group can be reduced to an amine or converted into an ester, while the ester functionality can be hydrolyzed or used in condensation reactions. These transformations make it a versatile building block for constructing novel heterocyclic compounds and polymers with tailored properties.
In the realm of medicinal chemistry, Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate has been explored as a precursor for designing small-molecule inhibitors targeting specific biological pathways. Researchers have leveraged its structural motif to develop compounds with inhibitory activity against kinases, proteases, and other enzymes implicated in disease mechanisms. Preclinical studies have shown promising results in vitro and in vivo, highlighting its potential as a lead compound for further optimization.
The agrochemical industry has also recognized the value of fluorinated benzoates like Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate. These compounds exhibit herbicidal, fungicidal, and insecticidal properties due to their ability to interfere with essential metabolic processes in pests and weeds. Their environmental stability and selectivity make them attractive alternatives to traditional pesticides, offering a more sustainable approach to crop protection.
From a computational chemistry perspective, the study of Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate has provided insights into the role of fluorine atoms in modulating molecular interactions. Quantum mechanical calculations have been used to analyze its electronic structure, solvation properties, and binding affinity to biological targets. These computational studies aid in rationalizing experimental observations and guiding the design of next-generation derivatives with improved pharmacological profiles.
The future prospects of Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate are vast, with ongoing research aimed at expanding its applications across multiple domains. Advances in synthetic methodologies will continue to enhance access to this compound and its derivatives, enabling more efficient drug discovery programs. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in unlocking its full potential.
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